molecular formula C15H12Br2O4 B2424555 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid CAS No. 1153461-81-4

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid

Cat. No.: B2424555
CAS No.: 1153461-81-4
M. Wt: 416.065
InChI Key: FIDLJFYDDBKAEF-UHFFFAOYSA-N
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Description

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid is an organic compound with the molecular formula C15H12Br2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxy-3-methoxybenzoic acid, followed by the protection of the hydroxyl group. The protected intermediate is then subjected to a nucleophilic substitution reaction with 4-bromobenzyl bromide to introduce the 4-bromobenzyl group. Finally, deprotection yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the benzoic acid moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-[(3’-bromobenzyloxy)phenyl]boronic acid
  • 4-Bromobenzylphosphonic acid
  • 3-Bromo-4-nitrobenzoic acid

Uniqueness

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-2-4-11(16)5-3-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLJFYDDBKAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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